molecular formula C15H20ClN3O3S B2818942 2-Chloro-N-[3-[(E)-(1-methylazepan-2-ylidene)amino]sulfonylphenyl]acetamide CAS No. 2411335-56-1

2-Chloro-N-[3-[(E)-(1-methylazepan-2-ylidene)amino]sulfonylphenyl]acetamide

Cat. No. B2818942
CAS RN: 2411335-56-1
M. Wt: 357.85
InChI Key: XSRUWAPLAVLGBX-UHFFFAOYSA-N
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Description

Chloroacetamide is a chlorinated organic compound with the molecular formula ClCH2CONH2 . It is a colorless solid, although older samples may appear yellow . It has a characteristic odor and is readily soluble in water .


Synthesis Analysis

Chloroacetamide is produced by ammonolysis of esters of chloroacetic acid . The reaction is as follows: ClCH2CO2CH3 + NH3 → ClCH2C(O)NH2 + CH3OH .


Molecular Structure Analysis

The molecular structure of chloroacetamide consists of a chloro group (Cl), a methyl group (CH2), a carbonyl group (C=O), and an amide group (NH2) attached to a central carbon atom .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Chloro-N-[3-[(E)-(1-methylazepan-2-ylidene)amino]sulfonylphenyl]acetamide” are not available, chloroacetamide and its derivatives are known to participate in various chemical reactions. For example, they can undergo reactions to construct fused or binary quinoline-cord heterocyclic systems .


Physical And Chemical Properties Analysis

Chloroacetamide has a molar mass of 93.51 g·mol−1 . It appears as colorless or yellow crystals and has a melting point of 120 °C (248 °F; 393 K) . It is readily soluble in water, with a solubility of 90 g/L at 25°C .

Safety and Hazards

Chloroacetamide is toxic, irritates eyes and skin, and may cause an allergic reaction . It is suspected of reproductive toxicity and teratogenicity .

Future Directions

The future directions of research on “2-Chloro-N-[3-[(E)-(1-methylazepan-2-ylidene)amino]sulfonylphenyl]acetamide” and similar compounds could involve exploring their potential applications in various fields, such as pharmaceuticals, herbicides, and preservatives . Further studies could also focus on understanding their mechanisms of action and improving their safety profiles .

properties

IUPAC Name

2-chloro-N-[3-[(E)-(1-methylazepan-2-ylidene)amino]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O3S/c1-19-9-4-2-3-8-14(19)18-23(21,22)13-7-5-6-12(10-13)17-15(20)11-16/h5-7,10H,2-4,8-9,11H2,1H3,(H,17,20)/b18-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRUWAPLAVLGBX-NBVRZTHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCCC1=NS(=O)(=O)C2=CC=CC(=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1CCCCC/C1=N\S(=O)(=O)C2=CC=CC(=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{3-[(1-methylazepan-2-ylidene)sulfamoyl]phenyl}acetamide

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